Ethyl 2-(allylthio)-7-methyl-4-oxo-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
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Overview
Description
This compound is a derivative of pyrimidine, a class of compounds known for their wide range of pharmacological effects, including antiviral, anticancer, antioxidant, and antimicrobial activity . It’s part of a series of novel triazole-pyrimidine-based compounds that have been studied for their neuroprotective and anti-neuroinflammatory properties .
Molecular Structure Analysis
The molecular structure of this compound, like other triazole-pyrimidine-based compounds, has been characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . Unfortunately, the specific details for this compound aren’t available in the retrieved papers.Scientific Research Applications
Synthesis of Novel Pyrido and Thieno Pyrimidine Derivatives
Research conducted by Ahmed (2002, 2003) focused on the synthesis of new pyrido and thieno pyrimidine derivatives, showcasing the versatility of these compounds in generating a variety of biologically active molecules. These studies highlight the chemical reactions used to create complex structures, which may offer a foundation for developing new drugs with enhanced efficacy against various diseases (E. Ahmed, 2002; E. Ahmed, 2003).
Antimicrobial and Anticancer Activity
The synthesis and evaluation of antimicrobial activity of certain pyrimidine glycosides have been explored, highlighting the potential of these compounds in addressing bacterial and fungal infections (H. El‐Sayed et al., 2008). Furthermore, the creation of heterocycles using thiophene incorporated thioureido substituent as precursors demonstrates promising anticancer activities against colon HCT-116 human cancer cell lines, emphasizing the role of such compounds in cancer research (M. Abdel-Motaal et al., 2020).
Innovative Synthesis Methods
Studies by Nikalje et al. (2017) and Tiwari et al. (2018) have introduced novel synthesis methods utilizing ionic liquids and green protocols, respectively, for producing chromone-pyrimidine coupled derivatives. These methodologies not only highlight the efficiency and eco-friendliness of the synthesis process but also open new avenues for drug development with potential antimicrobial and anticancer properties (A. P. Nikalje et al., 2017; S. Tiwari et al., 2018).
Structural and Spectroscopic Characterization
The crystal structure and spectroscopic characterization of related compounds have been thoroughly investigated, providing valuable information on the molecular geometry and electronic properties. Such studies are crucial for understanding the interaction mechanisms of these compounds with biological targets, thereby informing drug design and synthesis strategies (A. Pekparlak et al., 2018).
Mechanism of Action
Target of Action
Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins .
Mode of Action
Similar compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity .
Properties
IUPAC Name |
ethyl 7-methyl-5-(4-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-5-11-28-21-23-18-17(19(25)24-21)16(14-9-7-12(3)8-10-14)15(13(4)22-18)20(26)27-6-2/h5,7-10,16H,1,6,11H2,2-4H3,(H2,22,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUHVCLJQTUFDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C)C(=O)NC(=N2)SCC=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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